molecular formula C17H17N5O6S B14428047 6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine CAS No. 83689-41-2

6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine

Cat. No.: B14428047
CAS No.: 83689-41-2
M. Wt: 419.4 g/mol
InChI Key: FXOJGFBGIGKVCX-LSCFUAHRSA-N
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Description

6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine is a chemical compound with the molecular formula C17H17N5O6S. It is a non-polymeric molecule that contains a purine base linked to a ribofuranosyl sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine involves its interaction with specific molecular targets. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to its potential antiviral and anticancer effects. The exact molecular pathways and targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine is unique due to its specific structural features, such as the position of the nitro group and the presence of the sulfanyl group.

Properties

CAS No.

83689-41-2

Molecular Formula

C17H17N5O6S

Molecular Weight

419.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-3-1-2-4-10(9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1

InChI Key

FXOJGFBGIGKVCX-LSCFUAHRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

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